REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:13])[CH:6]=[CH:5][C:4]2[CH:7]=[CH:8][C:9]([C:11]#[N:12])=[CH:10][C:3]1=2.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[OH-].[Pd+2].[OH-].C(O)C>[O:1]=[S:2]1(=[O:13])[CH2:6][CH2:5][C:4]2[CH:7]=[CH:8][C:9]([CH2:11][NH2:12])=[CH:10][C:3]1=2 |f:2.3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
O=S1(C2=C(C=C1)C=CC(=C2)C#N)=O
|
Name
|
|
Quantity
|
66 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(C2=C(CC1)C=CC(=C2)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |